molecular formula C18H14O5 B2654159 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one CAS No. 96754-83-5

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one

Cat. No.: B2654159
CAS No.: 96754-83-5
M. Wt: 310.305
InChI Key: JQXDYAZFLNJSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one is a complex organic compound that features a chromenone core structure substituted with a methoxy group and a dihydro-benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the methoxy group and the dihydro-benzodioxin moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific methods would depend on the intended application and required purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized chromenone, while reduction could produce a simpler derivative with fewer functional groups.

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antioxidant, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives and benzodioxin-containing molecules. Examples are:

  • 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzaldehyde
  • 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine
  • 6-Isocyano-2,3-dihydro-1,4-benzodioxine

Uniqueness

What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4H-chromen-4-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, from drug development to material science.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-20-12-3-4-13-16(9-12)23-10-14(18(13)19)11-2-5-15-17(8-11)22-7-6-21-15/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXDYAZFLNJSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.